molecular formula C6H7N3O2 B1375529 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1188375-37-2

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1375529
M. Wt: 153.14 g/mol
InChI Key: HBRVWQZNYJKJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the empirical formula C6H7N3O2 . It has a molecular weight of 153.14 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of this compound is O=C(C1=CN(C2CC2)N=N1)O . The InChI is 1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) .


Physical And Chemical Properties Analysis

The compound is solid in form . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Crystal and Molecular Structures

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives demonstrate interesting crystal and molecular structures, often forming supramolecular chains in the solid state due to hydrogen bonding and other interactions. For example, Boechat et al. (2010) and Boechat et al. (2016) have examined the crystal structures of related triazole derivatives, noting significant delocalization of π-electron density and the formation of supramolecular chains through hydrogen bonding (Boechat et al., 2010), (Boechat et al., 2016).

Synthesis and Modification

The synthesis of derivatives of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and their applications in preparing biologically active compounds and peptidomimetics have been explored. Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol to create protected versions of this triazole amino acid, useful in the synthesis of HSP90 inhibitors (Ferrini et al., 2015).

Anticancer Activity Screening

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been synthesized for anticancer activity screening. Pokhodylo et al. (2021) obtained a compound via the Dimroth reaction and amidation, which was selected from a triazole-4-carboxamide library for anticancer screening (Pokhodylo et al., 2021).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activity of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. Holla et al. (2005) synthesized triazole derivatives and screened them for antimicrobial properties, demonstrating their potential in addressing various microbial threats (Holla et al., 2005).

properties

IUPAC Name

1-cyclopropyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRVWQZNYJKJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1188375-37-2
Record name 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
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